molecular formula C12H15N3O2S2 B6500141 N-cyclohexyl-2,1,3-benzothiadiazole-4-sulfonamide CAS No. 313241-77-9

N-cyclohexyl-2,1,3-benzothiadiazole-4-sulfonamide

Cat. No. B6500141
CAS RN: 313241-77-9
M. Wt: 297.4 g/mol
InChI Key: PHRKCXRQEFFHDI-UHFFFAOYSA-N
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Description

“N-cyclohexyl-2,1,3-benzothiadiazole-4-sulfonamide” is a chemical compound with the molecular formula C12H15N3O2S2. It has an average mass of 297.396 Da and a monoisotopic mass of 297.060577 Da .

Future Directions

While specific future directions for “N-cyclohexyl-2,1,3-benzothiadiazole-4-sulfonamide” were not found in the available resources, benzothiadiazole and its π-extended, heteroannulated derivatives have been identified as useful acceptor building blocks for high-performance donor–acceptor polymers in organic electronics . This suggests potential future applications in the field of organic electronics.

properties

IUPAC Name

N-cyclohexyl-2,1,3-benzothiadiazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2S2/c16-19(17,15-9-5-2-1-3-6-9)11-8-4-7-10-12(11)14-18-13-10/h4,7-9,15H,1-3,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHRKCXRQEFFHDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NS(=O)(=O)C2=CC=CC3=NSN=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001332941
Record name N-cyclohexyl-2,1,3-benzothiadiazole-4-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001332941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

31.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49726233
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-cyclohexyl-2,1,3-benzothiadiazole-4-sulfonamide

CAS RN

313241-77-9
Record name N-cyclohexyl-2,1,3-benzothiadiazole-4-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001332941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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